(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
Overview
Description
®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride is a chiral compound that is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both amino and benzyloxycarbonylamino groups makes it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the ester: The protected amino acid is then esterified using ethanol in the presence of an acid catalyst.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reducing the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino esters.
Scientific Research Applications
®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride involves its role as an intermediate in biochemical pathways. The benzyloxycarbonyl group protects the amino group during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further biochemical interactions, targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 3-amino-2-(benzyloxycarbonylamino)propanoate
- (S)-3-amino-2-(benzyloxycarbonylamino)propanoic acid tert-butyl ester
Uniqueness
®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of both ethyl ester and benzyloxycarbonyl protecting groups. This combination allows for selective synthetic transformations and makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFNRMTWMDBKDZ-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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